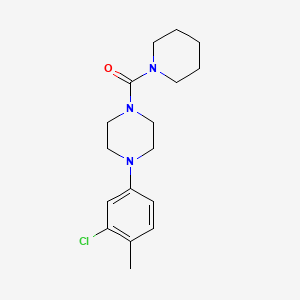

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O/c1-14-5-6-15(13-16(14)18)19-9-11-21(12-10-19)17(22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYLREBEAGPWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone typically involves the following steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 3-chloro-4-methylphenylamine with piperazine under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

-

Coupling with Piperidinyl Methanone: : The piperazine intermediate is then coupled with piperidinyl methanone. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the methanone moiety.

Substitution: Various substituted derivatives on the aromatic ring, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound can be utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key structural analogs of the target compound are summarized below, with a focus on substituent variations, synthetic methodologies, and functional properties.

Structural Analogues and Their Properties

Table 1: Key Structural Analogs and Their Characteristics

| Compound Name/Structure | Substituents | Melting Point (°C) | Yield (%) | Key Data | Reference |

|---|---|---|---|---|---|

| (4-Tert-butylphenyl)-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methanone | 4-Tert-butylphenyl, 3-chloro-4-methylphenyl | - | - | IC50 ~100,000 nM (Bacterial Fatty Acid Synthetase I) | |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (Compound 12) | 3-Bromophenyl, 4-hydroxyphenyl | 153–154 | 83 | Rf: 0.41; Elemental analysis: C 61.67%, H 4.86%, N 8.02% | |

| (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | 4-Nitrophenyl, 3-chloro-4-methylphenyl | - | - | CAS: 431996-53-1; Purity: 98% | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl, furan-2-yl | - | - | Synthesized via nitro reduction; used in anticonvulsant studies | |

| 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) | 3-Chloro-5-(trifluoromethyl)pyridinyl, thiophen-2-yl | - | - | Evaluated for kinase inhibition; structural flexibility at the piperazine-thiophene junction |

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The nitro group in (3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone enhances polarity but may reduce metabolic stability compared to the target compound’s piperidinyl group . Bromine substituents (e.g., Compound 12 in Table 1) increase molecular weight and melting points (153–154°C) due to stronger intermolecular interactions .

- Methyl and chloro groups (as in the target compound) balance lipophilicity and electronic effects, favoring membrane permeability .

Biological Activity

The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that has gained attention due to its potential biological activities. Characterized by a complex structure that includes piperazine and piperidine moieties, this compound may interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The structural features contribute to its unique chemical properties, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 305.79 g/mol |

| Functional Groups | Piperazine, Piperidine |

| Chlorine Substitution | 3-Chloro-4-methylphenyl |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Neurotransmitter Interaction : Compounds containing piperazine and piperidine rings are known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Analgesic and Anti-inflammatory Effects : Some derivatives have demonstrated pain-relieving and inflammation-reducing properties.

Neurotransmitter Receptor Interaction

A study investigated the binding affinity of piperazine derivatives to serotonin receptors. Results indicated that modifications in the piperazine ring could enhance receptor binding, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

In vitro tests have been conducted on structurally related compounds to evaluate their antibacterial and antifungal properties. For instance, a related piperidine derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | Varies (less potent) |

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that halogen substituents significantly influence the bioactivity of piperidine derivatives. The presence of chlorine at specific positions on the phenyl ring enhanced antibacterial efficacy .

Synthesis Approaches

The synthesis of this compound can be achieved through multi-step organic synthesis techniques involving:

- Formation of the piperazine ring.

- Introduction of the chloro and methyl groups onto the phenyl ring.

- Coupling with piperidine derivatives to form the final product.

This synthetic pathway showcases the versatility of amine chemistry in constructing complex organic molecules .

Q & A

Q. What synthetic methodologies are optimal for preparing (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic Aromatic Substitution : Reacting halogenated aryl precursors (e.g., 4-chloronitrobenzene) with piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at 70°C) .

- Coupling Reactions : Use of carbonylating agents (e.g., triphosgene) to form methanone bridges between piperazine and piperidine moieties .

Q. Key Factors Affecting Yield :

| Parameter | Effect on Yield | Reference |

|---|---|---|

| Temperature (70–80°C) | Maximizes substitution efficiency | |

| Base (K₂CO₃ vs. NaOH) | K₂CO₃ improves selectivity | |

| Solvent (Acetonitrile vs. DMF) | Acetonitrile reduces side reactions |

Contradictions : Lower yields (41–92%) in similar compounds highlight substituent-dependent reactivity; electron-withdrawing groups on aryl rings may slow kinetics .

Q. How can researchers characterize the structural integrity of this compound, and what analytical discrepancies might arise?

Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine/piperidine ring conformations and aryl substituents. For example, carbonyl signals appear at ~166 ppm in ¹³C NMR .

- Elemental Analysis : Validate molecular formula (e.g., C₁₈H₁₈ClN₃O₃) with <0.3% deviation between calculated and observed values .

- Mass Spectrometry : LC-HRMS for exact mass confirmation (e.g., [M+H]⁺ expected at 350–418 m/z for analogs) .

Q. Discrepancies :

- Crystal Packing Effects : X-ray crystallography of analogs shows piperazine rings adopt chair conformations, but solution-state NMR may suggest flexibility .

- Impurity Detection : Trace solvents (e.g., THF) in analogs can mask NMR signals; use DMSO-d₆ for clarity .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., viral proteases or GPCRs)?

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with SARS-CoV-2 Mpro (PDB: 7BQY) or opioid receptors. Piperazine moieties often engage in H-bonding with catalytic residues (e.g., His41 in Mpro) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Case Study : Analogous (4-benzylpiperazin-1-yl)methanones show IC₅₀ values of 0.8–5 µM against SARS-CoV-2 Mpro, driven by halogen interactions with S1/S2 pockets .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

Experimental Design :

Q. Data Contradictions :

- Oxidative Degradation : Air-sensitive analogs form N-oxides under ambient conditions; use inert atmospheres (N₂/Ar) during synthesis .

Q. What in vitro models are suitable for evaluating neuropharmacological activity, given structural similarities to known CNS agents?

Approaches :

- Receptor Binding Assays : Radioligand displacement studies on μ-opioid or 5-HT₁A receptors (Ki <100 nM for analogs with chloro-methylaryl groups) .

- Functional Assays : cAMP inhibition in HEK293 cells expressing chemokine receptors (e.g., CCR5) to assess inverse agonism .

Key Finding : Substituents at the 3-chloro-4-methyl position enhance blood-brain barrier permeability, as shown in PAMPA assays (Pe >5 × 10⁻⁶ cm/s) .

Q. How can researchers resolve contradictory bioactivity data across different assay platforms?

Case Example :

| Assay Type | Reported IC₅₀ (µM) | Possible Reason for Discrepancy |

|---|---|---|

| Fluorescence-based | 1.2 ± 0.3 | Interference from autofluorescence |

| Radiometric | 0.7 ± 0.1 | Higher sensitivity to low-abundance targets |

Resolution : Validate hits using orthogonal assays (e.g., SPR for binding kinetics) and control for compound solubility (e.g., DMSO <0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.